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molecular formula C9H8O2 B8704382 4-Hydroxy-2-methylbenzofuran

4-Hydroxy-2-methylbenzofuran

Cat. No. B8704382
M. Wt: 148.16 g/mol
InChI Key: DXMHWTUWSSJRID-UHFFFAOYSA-N
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Patent
US06844344B2

Procedure details

A solution of the crude 4-t-butyldimethylsilyloxy-2-methylbenzofuran (1.822 g, 6.99 mmol) in THF (28 mL) and cooled to 0° C. (ice water bath) was treated with TBAF (14 mL, 13.00 mmol, 1.0 M in THF). After 30 min. the solution was concentrated under reduced pressure and diluted with 150 mL of Et2O and 300 mL of H2O in a separatory funnel. The mixture was shaken and separated in a separatory funnel. The aqueous layer was extracted with Et2O (2×125 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was passed through a column of silica gel [5 to 20% EtOAc/hexanes] and concentrated under reduced pressure to give the product as a white solid (0.9923 g. 96%). A portion (0.052 g) of the material was purified by silica gel chromatography [5 to 20% EtOAc/hexanes] to give the product as a white solid (0.0382 g, 73% recovery). C9H8O2.0.3H2O
Name
4-t-butyldimethylsilyloxy-2-methylbenzofuran
Quantity
1.822 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[C:14]2[CH:15]=[C:16]([CH3:18])[O:17][C:13]=2[CH:12]=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:8][C:9]1[C:14]2[CH:15]=[C:16]([CH3:18])[O:17][C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
4-t-butyldimethylsilyloxy-2-methylbenzofuran
Quantity
1.822 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=CC2=C1C=C(O2)C
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 30 min. the solution was concentrated under reduced pressure
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with 150 mL of Et2O and 300 mL of H2O in a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1C=C(O2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9923 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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